S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate
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Overview
Description
S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate: is a complex organophosphorus compound It is known for its unique chemical structure, which includes a benzoxazole ring, a chlorinated oxo group, and a phosphorodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorinated oxo group. The final step involves the formation of the phosphorodithioate moiety through a reaction with diethyl phosphorodithioic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazole ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Industry: The compound is used in the production of pesticides and fungicides, leveraging its ability to disrupt biological processes in pests and fungi.
Mechanism of Action
The mechanism of action of S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate involves the inhibition of specific enzymes. The compound targets enzymes that contain thiol groups, forming covalent bonds and disrupting their normal function. This leads to a cascade of biochemical events that ultimately result in the desired biological effect, whether it be antimicrobial, anticancer, or pesticidal.
Comparison with Similar Compounds
Manganese(II) chloride: Another compound with significant industrial applications.
Tirzepatide: A compound used in medicine, particularly for its effects on metabolic pathways.
Uniqueness: S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate stands out due to its unique combination of a benzoxazole ring and a phosphorodithioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields.
Properties
IUPAC Name |
6-chloro-3-(diethoxyphosphinothioylsulfanylmethylsulfanyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClNO4PS3/c1-3-16-19(20,17-4-2)22-8-21-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRSQVZDSRUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSN1C2=C(C=C(C=C2)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClNO4PS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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